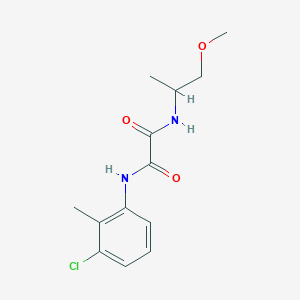
N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide, also known as XEN907, is a novel small molecule that has been recently synthesized. It belongs to the class of oxalamide compounds that have shown promising results in various scientific research applications.
Mecanismo De Acción
N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide blocks Kv7.2/7.3 channels by binding to a specific site on the channel protein. This binding prevents the channel from opening, which reduces the excitability of neurons. By reducing neuronal excitability, N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide has been shown to reduce seizures in animal models of epilepsy.
Biochemical and Physiological Effects
N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide has been shown to have several biochemical and physiological effects. It reduces the excitability of neurons, which reduces seizures in animal models of epilepsy. N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide has also been shown to reduce pain in animal models of neuropathic pain. Additionally, N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide has been shown to have anxiolytic effects, reducing anxiety in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide has several advantages for lab experiments. It is a potent and selective blocker of Kv7.2/7.3 channels, making it a useful tool for studying the role of these channels in neuronal excitability. N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide is also water-soluble, which makes it easy to administer to animals in experiments.
However, there are also limitations to using N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide in lab experiments. It has a short half-life in vivo, which means that it needs to be administered frequently to maintain therapeutic levels. Additionally, N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
There are several future directions for research on N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide. One direction is to investigate its potential as a treatment for epilepsy and other neurological disorders in humans. Another direction is to study its effects on other ion channels and receptors, which may expand its potential therapeutic applications. Additionally, further research is needed to fully understand the safety and efficacy of N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide in humans.
Conclusion
In conclusion, N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide, or N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide, is a novel small molecule that has shown promising results in various scientific research applications. Its synthesis method is simple and scalable, and it has been shown to be a potent and selective blocker of Kv7.2/7.3 channels. N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide has several advantages for lab experiments, but also has limitations that need to be addressed. Further research is needed to fully understand the potential therapeutic applications of N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide.
Métodos De Síntesis
The synthesis of N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide involves the reaction of 3-chloro-2-methylphenylamine with 2-(1-methoxypropan-2-yl)oxalyl chloride in the presence of a base. The reaction yields N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide as a white solid with a purity of over 99%. The synthesis method is simple and scalable, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide has shown promising results in various scientific research applications. It has been shown to be a potent and selective blocker of Kv7.2/7.3 channels, which are important regulators of neuronal excitability. N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide has been shown to reduce seizures in animal models of epilepsy and has potential as a treatment for epilepsy and other neurological disorders.
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-N'-(1-methoxypropan-2-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-8(7-19-3)15-12(17)13(18)16-11-6-4-5-10(14)9(11)2/h4-6,8H,7H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCRHZOESBPNGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NC(C)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2633138.png)

![7-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2633140.png)
![2-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2633143.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2633145.png)
![N-phenethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2633146.png)
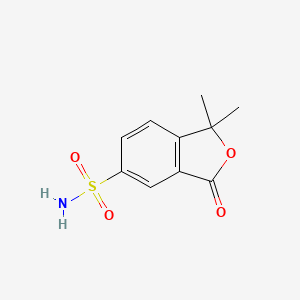
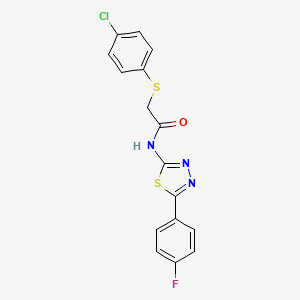
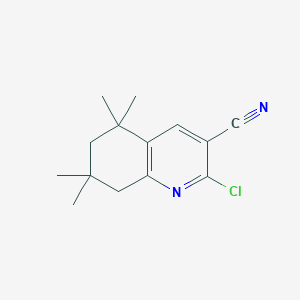

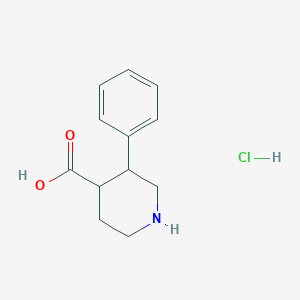
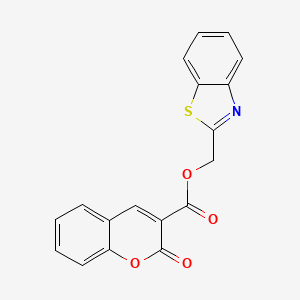

![(2-ethoxyphenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2633159.png)